Lysophosphatidic acid

Übersicht

Beschreibung

Lysophosphatidic acid (LPA) is a biologically active phospholipid that plays a significant role in various physiological processes. It is known for its hormone-like and growth-factor-like activities, influencing cell proliferation, migration, and survival. LPA operates through specific G-protein-coupled receptors, which initiate multiple signal transduction pathways, including those involving small GTPases like Ras, Rho, and Rac. These pathways contribute to diverse biological actions such as wound healing, brain development, vascular remodeling, and tumor progression .

Synthesis Analysis

LPA is synthesized in the body through several mechanisms. One of the primary sources of LPA is activated platelets, which release LPA into the serum during blood clotting. The enzyme autotaxin, an exo-phosphodiesterase, has been identified as a key player in the generation of LPA from its precursors. Additionally, exogenous phospholipases D can produce LPA, which may contribute to their biological effects .

Molecular Structure Analysis

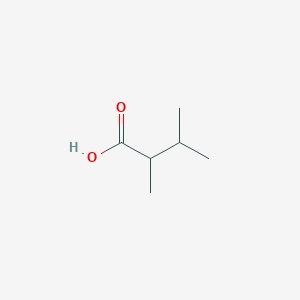

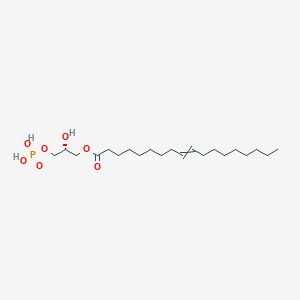

The molecular structure of LPA consists of a glycerol backbone with a single fatty acid chain and a phosphate group as the polar head. The fatty acid chain can vary in length and saturation, which influences LPA's biological activity. Studies have shown that the acyl-chain length is a major determinant of LPA's mitogenic potency, with longer chains generally being more potent .

Chemical Reactions Analysis

LPA interacts with its receptors on the cell surface to trigger a cascade of chemical reactions within the cell. These reactions include the hydrolysis of phosphoinositides and the mobilization of calcium ions from intracellular stores. LPA's action is specific, and it does not cause membrane leakiness like some other lysophospholipids. The biological responses to LPA are mediated through its binding to G-protein-coupled receptors, which then activate downstream signaling pathways .

Physical and Chemical Properties Analysis

LPA is a water-soluble phospholipid that is present in mammalian serum bound to albumin. It has a potent Ca2+-mobilizing action on fibroblasts and other cell types, with effects observable at very low concentrations. The physical and chemical properties of LPA, such as its solubility and interaction with calcium ions, are crucial for its biological functions. The presence of LPA in human saliva and its involvement in cellular growth and calcium signaling in cells of the mouth, pharynx, and esophagus suggest its role in wound healing in the upper digestive organs .

Wissenschaftliche Forschungsanwendungen

-

Cancer Research

- Field : Oncology

- Application : LPA has been linked to cancer due to its ability to stimulate cell proliferation . Dysregulation of autotaxin or the LPA receptors can lead to hyperproliferation, which may contribute to oncogenesis and metastasis .

- Methods : LPA’s role in cancer is studied through various methods including cell culture experiments and animal models .

- Results : Studies have shown that targeting LPA receptors can have potential applications in clinical patients with various diseases, including cancer .

-

Food and Herbal Medicine

- Field : Nutrition and Herbal Medicine

- Application : Various foodstuffs such as soybean, cabbage and seeds such as sesame and sunflower contain bioactive LPAs . Some LPAs are produced from phosphatidic acid during the digestion of foodstuff .

- Methods : The presence of LPAs in food and herbal medicines is determined through various biochemical assays .

- Results : Herbal medicines such as corydalis tuber, and especially ginseng, contain large amounts of LPAs compared to foodstuffs .

-

Lipid Extraction

- Field : Biochemistry

- Application : 16:0 Lyso PA is used as an internal standard to extract lipids from plasma sample of ovarian cancer patients .

- Methods : Lipid extraction involves the use of various solvents and extraction techniques .

- Results : This method allows for the isolation and study of lipids in various biological samples .

-

Liposome Synthesis

- Field : Biochemistry

- Application : 16:0 Lyso PA is suitable for the preparation of lipid solutions for synthesizing liposomes .

- Methods : Liposome synthesis involves the use of various biochemical techniques .

- Results : Liposomes are used in various fields including drug delivery and biochemical research .

-

Cell Migration and Proliferation

- Field : Cell Biology

- Application : LPA acts as a potent mitogen due to its activation of three high-affinity G-protein-coupled receptors called LPAR1, LPAR2, and LPAR3 .

- Methods : Cell migration and proliferation are studied using various cell culture techniques .

- Results : LPA signaling drives cell migration and proliferation .

-

Cytokine Production

-

Neuropsychiatric and Neurodegenerative Disorders

- Field : Neuropsychiatry and Neurology

- Application : LPA is a crucial regulator of the development of adult neuronal systems and may play an important role in the onset of certain diseases such as Alzheimer’s, Parkinson’s disease, and schizophrenia .

- Methods : The role of LPA in these disorders is studied using various methods including cell culture experiments, animal models, and genetic studies .

- Results : Despite the abundance of evidence relating LPA cellular activities to different pathological conditions, little is known about the involvement of LPA in the field of neuropsychiatric and neurodegenerative diseases .

-

Macrophages and Inflammatory Diseases

- Field : Immunology

- Application : LPA signaling plays a significant role in the physiological function of macrophages and accelerates the development of diseases caused by macrophage dysfunction and inflammation, such as inflammation-related diseases, cancer, atherosclerosis, and fibrosis .

- Methods : The role of LPA in these diseases is studied using various methods including cell culture experiments, animal models, and genetic studies .

- Results : There is growing evidence that LPA signaling plays a significant role in the physiological function of macrophages .

-

Cytoskeleton Regulation

- Field : Cell Biology

- Application : LPA is of great interest as an essential regulator of the cytoskeleton and, by extension, of movement and migration, processes requisite to both wound healing and cancer cell fusion/metastasis .

- Methods : The role of LPA in these processes is studied using various methods including cell culture experiments and genetic studies .

- Results : LPA has been shown to regulate the cytoskeleton and influence cell movement and migration .

-

Actin Rearrangement

- Field : Cell Biology

- Application : LPA could stimulate another form of actin rearrangement by modulating intracellular calcium .

- Methods : The role of LPA in actin rearrangement is studied using various methods including cell culture experiments and genetic studies .

- Results : LPA has been shown to stimulate actin rearrangement .

-

Neural Progenitor Proliferation

- Field : Neuroscience

- Application : Roles of LPA have been found in neural progenitor proliferation, survival, and differentiation during early brain formation, especially the cortex .

- Methods : The role of LPA in these processes is studied using various methods including cell culture experiments and genetic studies .

- Results : LPA has been shown to influence neural progenitor proliferation, survival, and differentiation .

Safety And Hazards

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425008 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oleoyl Lysophosphatidic Acid | |

CAS RN |

65528-98-5 | |

| Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

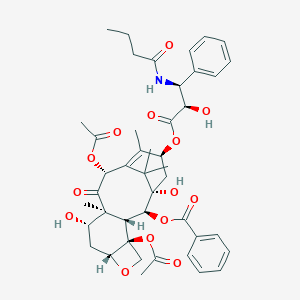

![4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine](/img/structure/B105080.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(pentanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B105098.png)